molecular formula C6H9ClO3 B2966306 Tetrahydrofurfuryl chloroformate CAS No. 64661-06-9

Tetrahydrofurfuryl chloroformate

Cat. No. B2966306
CAS RN: 64661-06-9
M. Wt: 164.59
InChI Key: JUEYJVZDCUZWDX-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl chloroformate is an organic compound with the formula C6H9ClO3 . It consists of a tetrahydrofuran ring substituted in the 2-position with a chloroformate group . It is a colorless liquid that is used as a specialty solvent and synthetic intermediate .


Synthesis Analysis

Tetrahydrofurfuryl alcohol (THFA) can be synthesized from biomass-derived furfural and hydrogen produced through electrolysis . The kinetic parameters of the developed catalysts for two-step reactions including furfural hydrogenation to furfuryl alcohol and tetrahydrofurfuryl alcohol were investigated . The complete production process includes hydrogen generation, furfural hydrogenation, and tetrahydrofurfuryl alcohol purification .


Molecular Structure Analysis

This compound contains a total of 19 bonds; 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ether (aliphatic), and 1 Oxolane . The molecule contains a total of 19 atoms. There are 9 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom .


Chemical Reactions Analysis

The reactivity of chloroformates and acyl chlorides are similar. Representative reactions are: Reaction with amines to form carbamates: ROC(O)Cl + H2NR’ → ROC(O)-N(H)R’ + HCl . Selective hydrogenation of furfural could be modified not only by varying the types of catalyst (nature of metal, support, and preparation method) and reaction conditions, but also by altering the reaction regime .


Physical And Chemical Properties Analysis

Tetrahydrofurfuryl chloride has a molecular weight of 120.58 . Most chloroformates are colorless, volatile liquids that degrade in moist air .

Scientific Research Applications

  • Environmental Toxicology : Tetrahydrofurfuryl chloroformate is used in studies related to environmental toxicology, particularly in the evaluation of toxic equivalency factors for dioxins and dioxin-like compounds (van den Berg et al., 2006).

  • Proteolipid Protein Research : In neurological research, tetrahydrofuran derivatives are used for the delipidation and water solubilization of brain proteolipid proteins. This application is significant in understanding brain chemistry and the treatment of neurological disorders (Tandler & Fiszer de Plazas, 1975).

  • Chromatography and Stereochemistry : THFC plays a role in the separation of enantiomers of α-hydroxy acids by reversed-phase liquid chromatography. This application is crucial in pharmaceutical and chemical industries for the separation and analysis of chiral compounds (Fransson & Ragnarsson, 1998).

  • Battery Technology : In the field of energy storage, THFC-related compounds are researched for their application in lithium-ion batteries, particularly as solvents in electrolytes. This research is pivotal for the development of more efficient and durable batteries (Wang, Huang, & Jia, 2006).

  • Dental Practices : THFC and related compounds are evaluated as alternatives to chloroform in endodontic practice, particularly for dissolving and softening gutta-percha points, which is important for improving occupational health and safety in dental practices (Wennberg & Orstavik, 1989).

  • Polymer Science : In polymer science, solutions of polycarbonate in chloroform and tetrahydrofuran are used to study the conformation of polymers. This research is significant for the development of new materials with specific optical and mechanical properties (Champion, Desson, & Meeten, 1974).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, serious eye damage/eye irritation, reproductive toxicity, specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

To address energy challenges, synthesizing tetrahydrofurfuryl alcohol from biomass-derived furfural and hydrogen produced through electrolysis is proposed . This work provides a sustainable and profitable process route for producing high-quality chemicals from biomass, particularly in the context of potential future fossil energy crises . The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels .

properties

IUPAC Name

oxolan-2-ylmethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEYJVZDCUZWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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